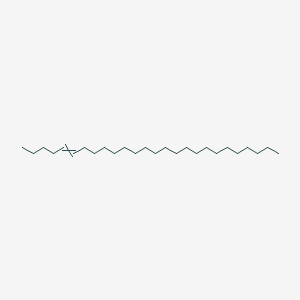

Hexacos-5-ene

Description

Contextualizing Higher Alkenes in Modern Organic Synthesis and Materials Science Research

Higher alkenes, such as Hexacos-5-ene, are fundamental building blocks in organic synthesis and materials science. Their carbon-carbon double bond serves as a versatile functional group, amenable to a wide array of chemical transformations including addition reactions, oxidation, and polymerization. studypug.comoit.edu In organic synthesis, long-chain alkenes are precursors to a variety of valuable compounds, including long-chain alcohols, aldehydes, and carboxylic acids, which find applications as lubricants, surfactants, and in the fragrance industry. google.com

In materials science, the polymerization of long-chain alkenes leads to the formation of polyolefins with unique properties. numberanalytics.com The length of the hydrocarbon chain and the stereochemistry of the double bond significantly influence the resulting polymer's characteristics, such as its crystallinity, melting point, and mechanical strength. numberanalytics.comnih.gov For example, the ability to control the arrangement of side chains in a polymer, a concept known as tacticity, is crucial in designing materials with specific performance attributes. numberanalytics.com

Academic Significance of Precisely Defined Alkene Structures in Chemical Biology and Advanced Polymer Design

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance in chemical biology and advanced polymer design. In biological systems, the function of molecules is often dictated by their shape. aip.orguou.ac.in Enzymes, for instance, are highly specific catalysts, and their interactions with substrates are governed by stereochemical complementarity. libretexts.org While this compound itself is not known to be biologically active, the principles of stereochemistry are critical in understanding how similar long-chain unsaturated molecules, such as fatty acids and pheromones, interact with biological systems. numberanalytics.comlibretexts.org The geometry of a double bond (cis/Z or trans/E) can dramatically alter a molecule's shape and, consequently, its biological function. libretexts.org

In the realm of advanced polymer design, the stereochemistry of the alkene monomer is a key determinant of the polymer's macroscopic properties. nih.gov The ability to synthesize polymers with a specific and regular arrangement of repeating units (stereoregular polymers) allows for the fine-tuning of material properties. For example, controlling the cis/trans ratio in polyalkenamers can significantly impact their thermal and mechanical characteristics. nih.gov This level of control is essential for developing advanced materials for a wide range of applications, from high-performance plastics to biomedical devices.

Current Research Frontiers in the Study of Positional Isomers within Long-Chain Hydrocarbons

Positional isomers are compounds that share the same molecular formula but differ in the position of a functional group along the carbon chain. researchgate.net In the case of long-chain alkenes, such as the various isomers of hexacosene (e.g., 1-hexacosene (B97250), 5-hexacosene, 13-hexacosene), the location of the double bond can lead to subtle but significant differences in their physical and chemical properties. libretexts.orgbyjus.com A major research frontier is the development of analytical techniques capable of separating and identifying these closely related isomers. researchgate.net Techniques such as capillary gas chromatography (GC) and hyphenated mass spectrometry (GC-MS) are crucial for this purpose. spectroscopyonline.com

Furthermore, developing synthetic methods that allow for the selective synthesis of a single positional isomer is a significant challenge and an active area of research. researchgate.net The ability to isomerize the double bond to a desired position in a controlled manner is another key research focus, with potential applications in the production of fine chemicals and advanced materials. researchgate.net

Physicochemical Properties of this compound

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₂₆H₅₂ | Definition of a hexacosene |

| Molecular Weight | 364.7 g/mol | Calculated from the molecular formula |

| Physical State | Waxy Solid | Long-chain alkenes with more than 15-20 carbon atoms are typically solids at room temperature. libretexts.orgwikipedia.orglibretexts.org |

| Boiling Point | ~410-420 °C | The boiling point of alkenes increases with molecular weight. libretexts.orgbyjus.comlibretexts.org The boiling point of 1-hexacosene is reported to be around this range. |

| Melting Point | ~55-60 °C | The melting point of long-chain hydrocarbons increases with chain length. The stereochemistry (cis/trans) will also influence the melting point. libretexts.orgbyjus.com |

| Density | ~0.8 g/cm³ | Long-chain alkenes are less dense than water. libretexts.orglibretexts.org |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Alkenes are nonpolar and thus miscible with other nonpolar substances. libretexts.orgbyjus.comlibretexts.org |

Synthesis and Stereochemistry of this compound

The synthesis of a specific isomer of a long-chain alkene like this compound requires methods that can control both the position and the stereochemistry of the double bond. Modern organic synthesis offers several powerful strategies to achieve this.

Plausible Synthetic Routes to this compound

Several established synthetic methodologies could be employed for the synthesis of this compound. These include:

Wittig Reaction and its Modifications: The Wittig reaction and related olefination reactions, such as the Horner-Wadsworth-Emmons reaction, are classic methods for forming carbon-carbon double bonds. google.comwikipedia.org By carefully choosing the appropriate aldehyde/ketone and phosphonium (B103445) ylide/phosphonate (B1237965) ester, one can construct the this compound backbone. The stereochemical outcome (E or Z) can often be controlled by the specific reagents and reaction conditions used. organic-chemistry.org

Olefin Metathesis: This powerful, Nobel Prize-winning reaction has revolutionized the synthesis of complex alkenes. sigmaaldrich.com Cross-metathesis, in particular, could be used to join two smaller alkenes to form this compound. sigmaaldrich.com The development of stereoselective catalysts allows for the preferential synthesis of either the E or Z isomer. sigmaaldrich.comumicore.com For example, Z-selective cross-metathesis can be achieved using specific molybdenum or ruthenium catalysts. researchgate.netacs.orgacs.org

Alkyne Semireduction: The partial reduction of an internal alkyne, hexacos-5-yne, can lead to this compound. The choice of catalyst is crucial for stereoselectivity. Lindlar's catalyst, for example, is commonly used for the syn-hydrogenation of alkynes to produce cis-(Z)-alkenes, while dissolving metal reductions (e.g., sodium in liquid ammonia) typically yield trans-(E)-alkenes. organic-chemistry.org

Stereoisomers of this compound: (E)- and (Z)-Hexacos-5-ene

Due to the restricted rotation around the carbon-carbon double bond, this compound can exist as two geometric isomers: (Z)-Hexacos-5-ene and (E)-Hexacos-5-ene.

(Z)-Hexacos-5-ene: In this isomer, the two higher-priority groups attached to the double-bond carbons are on the same side of the double bond.

(E)-Hexacos-5-ene: In this isomer, the two higher-priority groups are on opposite sides of the double bond.

The physical properties of these two isomers are expected to differ. Generally, trans-(E)-isomers have higher melting points and lower boiling points than their cis-(Z)-counterparts due to differences in molecular packing and dipole moments. libretexts.orgbyjus.com

Structure

2D Structure

Properties

CAS No. |

180251-50-7 |

|---|---|

Molecular Formula |

C26H52 |

Molecular Weight |

364.7 g/mol |

IUPAC Name |

hexacos-5-ene |

InChI |

InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-26H2,1-2H3 |

InChI Key |

IDYZHQKLXNXFTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC=CCCCC |

Origin of Product |

United States |

Advanced Synthetic Strategies for Hexacos 5 Ene and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for Ene-Substituted Long-Chain Saturated Hydrocarbons

Retrosynthetic analysis is a powerful method for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. fiveable.melibretexts.org For a long-chain alkene like hexacos-5-ene, the most logical disconnections are at the carbon-carbon double bond. This approach suggests several forward synthetic strategies, including olefination reactions, cross-coupling methods, and olefin metathesis, each of which will be discussed in subsequent sections.

A primary consideration in the retrosynthesis of this compound is the management of its long aliphatic chains. The synthesis can be designed to build the carbon skeleton first, followed by the introduction of the double bond, or to construct the molecule by coupling two smaller fragments that already contain the necessary functionality to form the alkene. The choice of strategy often depends on the desired stereochemistry (E or Z) of the double bond and the availability of starting materials.

| Disconnection Approach | Key Forward Reactions | Precursor Fragments |

| C5=C6 Double Bond | Wittig, Horner-Wadsworth-Emmons, Olefin Metathesis | Aldehydes, ketones, phosphonium (B103445) ylides, phosphonate (B1237965) esters, smaller terminal alkenes |

| C-C Single Bonds | Grignard reactions, Corey-House synthesis | Alkyl halides, organocuprates |

Development and Optimization of Stereoselective Olefin Synthesis Methodologies

Achieving high stereoselectivity in the formation of the C5=C6 double bond is a critical aspect of synthesizing specific isomers of this compound. Several powerful methodologies have been developed and optimized for this purpose.

Catalytic Cross-Coupling Approaches for Carbon-Carbon Bond Formation

Palladium- and nickel-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. acs.org Reactions such as the Suzuki, Negishi, and Stille couplings can be employed to assemble the carbon skeleton of this compound from smaller, functionalized precursors. organic-chemistry.org For instance, a vinyl halide or triflate could be coupled with an organoboron, organozinc, or organotin reagent. The stereochemistry of the resulting alkene is often determined by the stereochemistry of the starting vinyl partner. Recent advancements have focused on developing catalysts that operate under mild conditions and tolerate a wide range of functional groups, making these methods highly versatile. acs.orgrsc.org

A notable strategy involves the nickel-catalyzed cross-electrophile coupling, which can join vinyl and alkyl sulfonates, providing a pathway to functionalized cycloalkenes and modified acyclic alkenes. rsc.org Additionally, photocatalytic dehydrogenative cross-coupling of alkenes with alcohols has emerged as a novel method for C-O bond formation, which can be adapted for related C-C bond constructions. nih.gov

Olefin Metathesis for Controlled Double Bond Placement

Olefin metathesis has revolutionized the synthesis of alkenes by providing a method for the catalytic scrambling and reforming of carbon-carbon double bonds. libretexts.orgcsbsju.eduidc-online.comlibretexts.orglibretexts.org This reaction, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005, is particularly useful for synthesizing long-chain alkenes. nobelprize.org

In the context of this compound, a cross-metathesis reaction between two smaller terminal alkenes, such as 1-hexene (B165129) and 1-docosene, catalyzed by a ruthenium complex like Grubbs' catalyst, could in principle form the desired product. sigmaaldrich.compearson.com The reaction proceeds through a [2+2] cycloaddition between the alkene and a metal alkylidene, forming a metallacyclobutane intermediate. libretexts.orgcsbsju.eduidc-online.comlibretexts.org This intermediate can then undergo a retro-[2+2] cycloaddition to yield new alkene products. A significant advantage of this method is that the removal of a gaseous byproduct, such as ethene, can drive the reaction to completion. libretexts.orgcsbsju.edulibretexts.org

| Catalyst Generation | Key Features | Typical Substrates |

| First-Generation Grubbs Catalyst | High activity, good functional group tolerance | Terminal and internal alkenes |

| Second-Generation Grubbs Catalyst | Higher activity, broader substrate scope | Less reactive alkenes, electron-deficient olefins |

| Hoveyda-Grubbs Catalysts | Increased stability, recoverable | Acyclic dienes for ring-closing metathesis |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The Wittig reaction and its modifications are classic and reliable methods for synthesizing alkenes from carbonyl compounds. vedantu.comlibretexts.orgnih.gov The Wittig reaction involves the reaction of an aldehyde or a ketone with a phosphonium ylide to produce an alkene and a phosphine (B1218219) oxide. libretexts.orgnih.gov A key advantage of this method is the unambiguous placement of the double bond. vedantu.comlibretexts.org For the synthesis of this compound, one could react pentanal with an appropriate C21 phosphonium ylide. The stereochemical outcome (E or Z) can often be controlled by the nature of the ylide and the reaction conditions. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than phosphonium ylides. nrochemistry.comwikipedia.orgyoutube.com This reaction typically favors the formation of (E)-alkenes and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.orgnih.gov The HWE reaction is a robust method for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl groups, which can be further modified to yield the desired long-chain alkene. nrochemistry.comconicet.gov.ar

| Reaction | Key Reagents | Primary Product Stereochemistry | Byproduct |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | Dependent on ylide (unstabilized -> Z, stabilized -> E) | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Ester, Base | Predominantly E | Dialkyl phosphate salt |

| Still-Gennari Modification | Aldehyde, Electron-withdrawing phosphonate, specific base/conditions | Predominantly Z | Dialkyl phosphate salt |

Chemoenzymatic and Biocatalytic Pathways for Fatty Acid and Alkene Biosynthesis Mimicry

Nature provides elegant and efficient pathways for the synthesis of long-chain hydrocarbons, and mimicking these processes through chemoenzymatic and biocatalytic methods offers a sustainable and highly selective alternative to traditional organic synthesis. biofueljournal.comsdu.edu.cn The biosynthesis of alkanes and alkenes often originates from the fatty acid biosynthesis pathway. biofueljournal.comasm.orgasm.org

Several enzymatic pathways for hydrocarbon production have been identified. One such pathway involves the conversion of long-chain fatty acids to alkanes via fatty aldehyde intermediates. biofueljournal.com Enzymes like aldehyde deformylating oxygenase (ADO) catalyze the conversion of aldehydes to (n-1) alkanes. biofueljournal.comsdu.edu.cn Another pathway involves olefin synthase (Ols), which can produce long-chain olefins. biofueljournal.com

A notable discovery is a P450 fatty acid decarboxylase from Jeotgalicoccus species, which can convert fatty acids into terminal olefins (1-alkenes). asm.orgasm.org This represents a distinct biosynthetic route to hydrocarbons. Furthermore, chemoenzymatic processes that combine enzymatic reactions with chemical catalysis are gaining prominence. For example, a triple-catalytic system involving a lipase, an acridine (B1665455) photocatalyst, and a cobaloxime catalyst has been developed for the conversion of plant oils and biomass directly into long-chain terminal alkenes. nih.govacs.orgnih.govfigshare.com Such methods provide a direct link between renewable feedstocks and valuable chemicals. nih.gov

Exploiting Pericyclic Reactions in this compound Synthesis

Pericyclic reactions, which involve a concerted reorganization of electrons within a cyclic transition state, offer a high degree of stereocontrol and are often very clean reactions. meta-synthesis.comalchemyst.co.uk While less commonly employed for the direct synthesis of simple long-chain alkenes like this compound, their principles can be integrated into broader synthetic strategies.

Electrocyclic reactions, a subclass of pericyclic reactions, involve the formation of a σ-bond and the loss of a π-bond within a single conjugated system, or the reverse. meta-synthesis.com For instance, the ring-opening of a suitably substituted cyclobutene (B1205218) could, in principle, generate a specific diene that could be further elaborated.

Sigmatropic rearrangements, another class of pericyclic reactions, involve the migration of a σ-bond across a π-system. alchemyst.co.uk While direct application to this compound might be limited, these reactions are powerful tools for the stereospecific synthesis of complex natural products containing alkene moieties.

The mechanism of olefin metathesis, discussed earlier, is also related to pericyclic reactions, specifically [2+2] cycloadditions and retro-[2+2] cycloadditions. libretexts.orgcsbsju.eduidc-online.comlibretexts.orglibretexts.org This highlights the interconnectedness of these powerful synthetic concepts.

Applications of Intermolecular and Intramolecular Ene Reactions in the Synthesis of Alkene Precursors

The ene reaction is a powerful pericyclic reaction that forms a carbon-carbon bond between an alkene possessing an allylic hydrogen (the ene) and an electron-deficient multiple bond (the enophile). wikipedia.orgorganic-chemistry.org This transformation is highly atom-economical and results in the formation of a new σ-bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org While thermal ene reactions often require high temperatures, the development of Lewis acid-catalyzed variants has significantly broadened their applicability, allowing reactions to proceed under milder conditions with high yields and selectivities. wikipedia.orginflibnet.ac.in These characteristics make both intermolecular and intramolecular ene reactions valuable strategies for the synthesis of complex alkene precursors, including those required for long-chain alkenes like this compound.

Intermolecular Carbonyl-Ene Reactions

The intermolecular carbonyl-ene reaction, where the enophile is an aldehyde or ketone, is a particularly effective method for constructing homoallylic alcohols. organic-chemistry.org These products are versatile intermediates that can be further elaborated into a variety of structures. The use of Lewis acids, such as alkylaluminum halides (e.g., Me₂AlCl) or indium(III) complexes, is crucial for activating the carbonyl enophile, thereby accelerating the reaction and controlling the stereochemical outcome. wikipedia.orginflibnet.ac.in

While specific applications of this reaction for the direct synthesis of this compound precursors are not extensively documented in the literature, the principles are well-established in the synthesis of other complex acyclic and cyclic molecules. For instance, the reaction of 1,1-disubstituted or trisubstituted alkenes with glyoxylate (B1226380) esters, catalyzed by chiral Lewis acids, can produce chiral homoallylic alcohols with high diastereo- and enantioselectivity. acs.org This strategic approach could be adapted to construct the C4-C7 fragment of this compound by reacting a suitable C₄ alkene (the ene component) with a long-chain aldehyde (the enophile). Subsequent functional group manipulations would then complete the carbon skeleton.

Research has demonstrated the efficacy of various catalysts in promoting these reactions. Nickel-phosphine complexes, for example, have been shown to catalyze carbonyl-ene type reactions between alpha-olefins and various aldehydes, including aromatic and tertiary aliphatic aldehydes, which are typically challenging substrates. nih.gov

Table 1: Representative Lewis Acid-Catalyzed Intermolecular Carbonyl-Ene Reactions

| Ene Component | Enophile (Aldehyde) | Catalyst | Conditions | Product | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|---|

| α-Methylstyrene | Ethyl glyoxylate | In(OTf)₃/PyBox | DCE, 0 °C | Chiral homoallylic alcohol | 95 | 98% ee | acs.org |

| 1-Hexene | Benzaldehyde | Ni(cod)₂/PCy₃, Et₃SiOTf | Toluene, rt | Silyl ether of homoallylic alcohol | 64 | 95:5 (regioselectivity) | mit.edu |

| 1-Octene | p-Anisaldehyde | Ni(cod)₂/PCy₃, Et₃SiOTf | Toluene, rt, 18 h | Silyl ether of homoallylic alcohol | 88 | 92:8 (regioselectivity) | nih.govmit.edu |

| Cyclohexene | Ethyl glyoxylate | In(OTf)₃/PyBox | DCE, 0 °C | Chiral homoallylic alcohol | 97 | 99% ee | acs.org |

Intramolecular Ene Reactions

Intramolecular ene reactions (IMERs) are entropically favored over their intermolecular counterparts and are highly effective for the construction of carbo- and heterocyclic ring systems. wikipedia.org The Conia-ene reaction, specifically, is the intramolecular thermal or Lewis acid-catalyzed cyclization of an unsaturated ketone, aldehyde, or ester where the enol form serves as the ene component. researchgate.netorganic-chemistry.org Traditionally, these reactions required very high temperatures (often >200 °C), but modern catalytic methods, including those using gold or indium complexes, have enabled these transformations under much milder conditions. organic-chemistry.orgacs.org

In the context of synthesizing a long-chain acyclic alkene like this compound, an intramolecular strategy might seem counterintuitive. However, it can be employed to form a cyclic precursor with defined stereochemistry, which is subsequently cleaved to reveal the desired acyclic carbon chain. For example, a substrate could be designed to undergo a 6-exo-trig cyclization to form a substituted cyclohexane (B81311) ring, establishing the relative stereochemistry around what will become the double bond and adjacent carbons. A well-known industrial example of an intramolecular carbonyl-ene reaction is the cyclization of (R)-citronellal to (-)-isopulegol, a key step in the synthesis of (-)-menthol. chemtube3d.com This reaction highlights the power of the IMER to set multiple stereocenters in a single step.

Recent advancements have focused on cascade reactions that incorporate a Conia-ene cyclization step. For example, an amine-induced Michael addition followed by a Conia-ene reaction has been developed to create bicyclic carbocycles from simple acyclic β-ketoesters in a one-pot process. pkusz.edu.cn Such strategies demonstrate the versatility of the reaction in building complex molecular architectures from linear precursors.

Table 2: Catalytic Systems for Intramolecular Ene Reactions

| Reaction Type | Substrate Type | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Carbonyl-Ene (Type I) | δ,ε-Unsaturated Aldehyde (e.g., Citronellal) | ZnCl₂, ZnBr₂ | Forms cyclohexanols; key step in menthol (B31143) synthesis. | chemtube3d.com |

| Conia-Ene | β-Ketoesters with Alkynes | Au(I) complexes (e.g., [Ph₃PAu]OTf) | Milder conditions compared to thermal reactions. | organic-chemistry.org |

| Conia-Ene | β-Ketoamides with Alkenes | Au(I) complexes | Synthesis of pyrrolidinones with high diastereoselectivity. | rsc.org |

| Alder-Ene | 1,7-Dienes | Chiral N,N'-dioxide/Ni(II) | Asymmetric synthesis of substituted chromans and piperidines. | rsc.org |

| Michael/Conia-Ene Cascade | Acyclic β-Ketoesters | InCl₃ and an amine | One-pot formation of bicyclic carbocycles. | pkusz.edu.cn |

Mechanistic Organic Chemistry and Reactivity Profiles of Hexacos 5 Ene

Detailed Investigations into the Reaction Mechanisms of the Alkene Moiety

The reactivity of the internal double bond in Hexacos-5-ene is central to its chemical profile. The π-bond serves as a region of high electron density, making it a nucleophilic site prone to attack by electrophiles. libretexts.orgchemistryguru.com.sgchemistrystudent.com

Electrophilic Addition Pathways and Stereochemical Outcomes

Electrophilic addition is a fundamental reaction class for alkenes. The reaction is initiated by the attack of the π-electrons of the double bond on an electrophile, leading to the formation of a carbocation intermediate. libretexts.orglibretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product.

For this compound, the addition of an electrophile (E⁺) can occur at either C5 or C6, generating two possible secondary carbocation intermediates. Given the similar electronic environment on both sides of the double bond, a mixture of regioisomers is often expected. The subsequent nucleophilic attack on the planar carbocation can occur from either face, leading to a mixture of stereoisomers. masterorganicchemistry.com

A prominent example is halogenation, such as the addition of bromine (Br₂). This reaction proceeds through a cyclic bromonium ion intermediate rather than an open carbocation. chemistrysteps.com The nucleophilic attack by the bromide ion (Br⁻) occurs from the side opposite to the bulky bromonium ion bridge, resulting in a stereospecific anti-addition. chemistrysteps.comlibretexts.orglibretexts.orglasalle.edu This means the two bromine atoms add to opposite faces of the original double bond.

| Reaction | Reagents | Intermediate | Regioselectivity | Stereochemistry | Product(s) |

|---|---|---|---|---|---|

| Hydrohalogenation | HBr | Secondary Carbocation | Mixture of 5-bromohexane and 6-bromohexane | Syn and Anti addition (Non-stereospecific) masterorganicchemistry.com | 5-Bromohexacosane and 6-Bromohexacosane |

| Halogenation | Br₂ in CCl₄ | Cyclic Bromonium Ion | Not applicable | Anti addition (Stereospecific) libretexts.org | (5R,6S)- and (5S,6R)-5,6-Dibromohexacosane |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Secondary Carbocation | Mixture of 5-hydroxy and 6-hydroxy products | Syn and Anti addition (Non-stereospecific) | Hexacosan-5-ol and Hexacosan-6-ol |

Radical-Mediated Transformations and Reaction Kinetics

Alkenes can also undergo transformations via radical mechanisms, often yielding products with different regioselectivity compared to their electrophilic counterparts. A classic example is the addition of hydrogen bromide (HBr) in the presence of peroxides, which proceeds via an anti-Markovnikov pathway. youtube.com

The reaction is initiated by the homolytic cleavage of the peroxide to form radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical. youtube.com This bromine radical adds to the double bond at the position that forms the most stable carbon radical intermediate. For this compound, addition at C5 or C6 both produce a secondary radical, so a mixture of products is expected. The resulting carbon radical then abstracts a hydrogen atom from another HBr molecule, propagating the chain reaction. youtube.comyoutube.com

The kinetics of radical reactions are typically analyzed in terms of a chain reaction mechanism involving initiation, propagation, and termination steps. researchgate.netlupinepublishers.com For long-chain alkenes, the reaction of hydroxyl (OH) radicals shows that while addition to the double bond is a key pathway, hydrogen abstraction from the alkyl chain can become a dominant reaction channel, especially at higher temperatures. nih.gov The presence of the C=C double bond can also influence the stability and reaction barriers of radical formation at nearby sites due to steric and electronic effects. nih.gov

| Step | Reaction | Description |

|---|---|---|

| Initiation | RO-OR → 2 RO• RO• + HBr → ROH + Br• | Peroxide homolysis followed by bromine radical formation. |

| Propagation | Br• + R-CH=CH-R' → R-CH(Br)-C•H-R' R-CH(Br)-C•H-R' + HBr → R-CH(Br)-CH₂-R' + Br• | Addition of Br• to the alkene forms a carbon radical, which then abstracts H• from HBr to form the product and regenerate Br•. |

| Termination | Br• + Br• → Br₂ 2 R-CH(Br)-C•H-R' → Dimer Br• + R-CH(Br)-C•H-R' → Dihalide | Combination of any two radical species to form a stable molecule, terminating the chain reaction. |

Pericyclic Rearrangements and Transformations of this compound Analogues

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The ene reaction is a notable example relevant to alkenes like this compound that possess allylic hydrogens.

Theoretical and Experimental Studies of Ene Reactivity in Long-Chain Systems

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a π-bonded molecule known as the "enophile". wikipedia.orgnih.govlibretexts.org The reaction involves the transfer of the allylic hydrogen to the enophile, formation of a new sigma bond, and a shift of the ene's double bond. wikipedia.orgorganic-chemistry.org this compound, with allylic hydrogens at the C4 and C7 positions, can act as an ene component.

The reaction is believed to proceed through a concerted, six-electron cyclic transition state and is designated as [σ2s + π2s + π2s] under Woodward-Hoffmann rules. wikipedia.org Thermal ene reactions often require high temperatures due to a significant activation barrier associated with breaking the allylic C-H σ-bond. organic-chemistry.orgbrandeis.edu However, the use of Lewis acid catalysts can facilitate the reaction under milder conditions. libretexts.orgorganic-chemistry.org

Theoretical studies, often employing ab initio molecular orbital methods or Density Functional Theory (DFT), have investigated the transition state of ene reactions. nih.govacs.org These studies have explored whether the mechanism is concerted or a stepwise process involving a diradical intermediate. For simple systems like propene and ethylene, a stepwise pathway may be slightly lower in energy, but the mechanism can be highly dependent on the specific substrates. nih.govacs.org For long-chain systems, steric hindrance from the alkyl chains can influence the approach of the enophile and the conformation of the transition state.

| Feature | Description |

|---|---|

| Ene Component | This compound |

| Allylic Hydrogens | Located at C4 and C7 positions. |

| Enophile Component | An electron-deficient species with a multiple bond (e.g., maleic anhydride, formaldehyde). brandeis.edu |

| Mechanism | Concerted pericyclic reaction involving a cyclic, six-electron transition state. wikipedia.orgbrandeis.edu |

| Conditions | Typically requires high temperatures (thermal) or can be catalyzed by Lewis acids at lower temperatures. wikipedia.org |

| Product | A substituted alkene with the double bond shifted to the C4-C5 or C6-C7 position. |

Catalytic Functionalization of the Internal Double Bond

Modern synthetic chemistry increasingly relies on catalytic methods to functionalize C=C double bonds with high efficiency and selectivity. For internal alkenes like this compound, controlling the regioselectivity of these transformations is a primary challenge.

Regioselective Hydrofunctionalization and Oxidative Cleavage Studies

Regioselective Hydrofunctionalization involves the addition of an H-X molecule across the double bond, where X can be a variety of functional groups. Developing catalytic systems that can selectively add to one of the two carbons of an internal double bond is an active area of research. Copper-catalyzed asymmetric hydroboration, for example, represents a strategy for the diverse hydrofunctionalization of aliphatic internal alkenes with high regioselectivity. nih.govsemanticscholar.orgacs.org This two-step process involves an initial hydroboration followed by subsequent derivatization of the resulting boronate esters. nih.govacs.org For unsymmetrical internal alkenes, regioselectivity can often be controlled by directing effects of nearby functional groups. berkeley.edu Cobalt-based catalysts have also shown promise in the hydroboration and hydroamination of internal alkenes. chinesechemsoc.org

Oxidative Cleavage is a reaction that breaks the carbon-carbon double bond entirely, typically to form carbonyl compounds. byjus.com The most common method is ozonolysis, where ozone (O₃) reacts with the alkene to form an unstable molozonide, which rearranges to a more stable ozonide intermediate. wikipedia.orgchemistrysteps.comiitk.ac.inlibretexts.org The workup conditions following ozonide formation determine the final products.

Reductive workup (e.g., using dimethyl sulfide, Me₂S, or zinc) cleaves the ozonide to yield aldehydes and/or ketones. chemistrysteps.com

Oxidative workup (e.g., using hydrogen peroxide, H₂O₂) yields carboxylic acids and/or ketones. byjus.com

For this compound, ozonolysis provides a predictable method for cleaving the molecule into smaller, functionalized fragments. More recent developments include catalytic oxidative cleavage methods using molecular oxygen in the presence of transition metal catalysts, such as those based on copper or iron, offering greener alternatives to traditional ozonolysis. nih.govacs.orgfrontiersin.org

| Reaction | Reagents | Products | Product Class |

|---|---|---|---|

| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S | Pentanal | Aldehyde |

| Heneicosanal | Aldehyde | ||

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Pentanoic acid | Carboxylic Acid |

| Heneicosanoic acid | Carboxylic Acid |

Polymerization Mechanisms Initiated or Propagated by Alkene Monomers

The polymerization of this compound, a long-chain internal alkene, can proceed through several mechanistic pathways, largely dictated by the choice of catalyst and reaction conditions. While specific research focusing solely on this compound is limited, the reactivity of long-chain alkenes has been explored through various polymerization techniques, providing a basis for understanding its potential behavior. The primary mechanisms applicable to alkene monomers include Ziegler-Natta polymerization, olefin metathesis polymerization, cationic polymerization, and free-radical polymerization.

Ziegler-Natta Polymerization

Ziegler-Natta catalysis is a cornerstone of polyolefin production, known for its ability to polymerize α-olefins with high stereoselectivity and linearity. nih.govlibretexts.org These catalyst systems typically consist of a transition metal compound from Group IV, such as titanium or zirconium, and an organoaluminum compound as a co-catalyst. nih.govminia.edu.eg The polymerization of higher α-olefins (olefins with longer carbon chains) has been a subject of interest to create polymers with specific properties. mdpi.com

The mechanism of Ziegler-Natta polymerization involves the coordination of the alkene monomer to a vacant orbital on the transition metal center of the catalyst. minia.edu.eg The propagation step proceeds through the migratory insertion of the coordinated alkene into the metal-alkyl bond of the growing polymer chain. For long-chain α-olefins, the steric hindrance of the longer alkyl chain can influence the rate of polymerization and the resulting polymer's properties. Research on the polymerization of 1-octadecene using different metallocene catalysts, a type of Ziegler-Natta catalyst, has shown that the choice of catalyst significantly impacts the activity and the microstructure of the resulting polymer. researchgate.net For instance, certain zirconocene catalysts have demonstrated high activity in the polymerization of 1-octadecene. researchgate.net

While this compound is an internal alkene, its polymerization via Ziegler-Natta catalysis would be challenging due to the increased steric hindrance around the double bond compared to terminal α-olefins. However, copolymerization with ethylene using Ziegler-Natta catalysts is a common industrial practice to produce linear low-density polyethylene (LLDPE) with tailored properties. nih.gov The incorporation of long-chain α-olefins as comonomers can introduce long-chain branches into the polyethylene backbone.

Table 1: Illustrative Data on the Polymerization of Long-Chain α-Olefins with Metallocene Catalysts (Analogous to Ziegler-Natta)

| Catalyst System | Monomer | Polymerization Temperature (°C) | Activity (kg polymer / (mol catalyst * h)) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| rac-Et(Ind)2ZrCl2/MAO | 1-Octadecene | 50 | 1,200 | 150,000 | 2.1 |

| rac-Me2Si(Ind)2ZrCl2/MAO | 1-Octadecene | 50 | 1,100 | 180,000 | 2.3 |

| Ph2C(Flu)(Cp)ZrCl2/MAO | 1-Octadecene | 50 | 400 | 250,000 | 2.5 |

This table presents hypothetical data based on trends observed in the polymerization of 1-octadecene with different metallocene catalysts to illustrate the effect of catalyst structure on polymerization activity and polymer properties. Actual values can vary based on specific reaction conditions. researchgate.net

Olefin Metathesis Polymerization

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, mediated by metal-carbene catalysts. wikipedia.org Acyclic Diene Metathesis (ADMET) polymerization is a specific type of olefin metathesis that is particularly relevant for the synthesis of polymers from non-conjugated dienes. wikipedia.org This step-growth condensation polymerization is driven by the removal of a small volatile alkene, typically ethylene, from the reaction mixture. wikipedia.orgmdpi.com

ADMET polymerization is highly tolerant of various functional groups and offers excellent control over polymer architecture. nih.govwikipedia.org It has been successfully employed for the synthesis of a variety of polymers, including polyesters and polyolefins, from long-chain diene monomers derived from renewable resources. mdpi.comnih.govresearchgate.netacs.org The efficiency of ADMET polymerization is highly dependent on the catalyst used, with ruthenium-based Grubbs catalysts and molybdenum-based Schrock catalysts being the most common. researchgate.net

For an internal alkene like this compound to undergo polymerization via a metathesis mechanism, it would likely need to be a diene or participate in a cross-metathesis reaction with another diene. The reactivity of internal olefins in ADMET is generally lower than that of terminal olefins due to steric hindrance. researchgate.net However, specialized catalysts have been developed to improve the efficiency of metathesis reactions involving internal alkenes. nih.gov

Table 2: Representative Data from ADMET Polymerization of Long-Chain Diene Monomers

| Catalyst | Monomer | Reaction Temperature (°C) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| Grubbs 2nd Generation | Bis(undec-10-enoate) of 1,4-butanediol | 50 | 15,900 | 1.46 |

| Grubbs 2nd Generation | Bis(undec-10-enoate) of isosorbide | 50 | 12,400 | 1.52 |

| Molybdenum-alkylidene | Bis(undec-10-enoate) of isomannide | 25 | 49,400 | 1.80 |

This table provides representative data from the ADMET polymerization of long-chain diene monomers to illustrate the capabilities of this method in producing high molecular weight polymers. The data is based on findings from studies on bio-based polyesters. mdpi.comnih.govresearchgate.netacs.org

Cationic Polymerization

Cationic polymerization is a chain-growth polymerization that proceeds via a carbocationic active center. wikipedia.orgutexas.edu This mechanism is generally effective for alkenes that can form stable carbocations upon initiation. allen.in Alkenes with electron-donating substituents on the double bond are particularly susceptible to cationic polymerization because these groups can stabilize the positive charge of the propagating species. wikipedia.orglibretexts.org

The reactivity of alkenes in cationic polymerization generally follows the order of carbocation stability (tertiary > secondary > primary). allen.in Therefore, isobutylene, which forms a stable tertiary carbocation, readily undergoes cationic polymerization. utexas.edu Long-chain alkenes, including internal alkenes like this compound, are generally less reactive in cationic polymerization compared to more substituted or activated alkenes. The electron-donating effect of the long alkyl chains is relatively weak, and the internal position of the double bond presents steric hindrance to the approaching initiator and propagating chain. libretexts.org

Initiation is typically achieved using strong protic acids (e.g., H2SO4) or Lewis acids (e.g., BF3, AlCl3) in the presence of a proton source (co-initiator) such as water. libretexts.orgyoutube.com The propagation step involves the electrophilic attack of the growing carbocation on another monomer molecule. Chain transfer and termination reactions are common in cationic polymerization and can limit the molecular weight of the resulting polymer. libretexts.org

Due to the challenges in stabilizing the carbocation and the potential for side reactions, obtaining high molecular weight polymers from long-chain, unactivated internal alkenes like this compound via cationic polymerization is generally difficult.

Free-Radical Polymerization

Free-radical polymerization is another major method for polymer synthesis, proceeding through a free-radical active species. libretexts.org The process involves three main steps: initiation, propagation, and termination. uomustansiriyah.edu.iq Initiation is typically achieved by the thermal or photochemical decomposition of a radical initiator, such as a peroxide or an azo compound, to generate free radicals. uomustansiriyah.edu.iq

The propagation step involves the addition of the radical to the double bond of an alkene monomer, generating a new radical that can then add to another monomer, and so on. uomustansiriyah.edu.iq The reactivity of alkenes in free-radical polymerization is influenced by the stability of the resulting radical intermediate and steric factors. While ethylene and vinyl monomers (CH2=CHX) are readily polymerized by this mechanism, the reactivity of internal alkenes like this compound is significantly lower. libretexts.org

The lower reactivity of internal alkenes in free-radical polymerization is attributed to the steric hindrance around the double bond, which impedes the approach of the growing radical chain. Furthermore, the stability of the radical formed from an internal alkene is not as high as that of radicals stabilized by resonance or other electronic effects.

In copolymerization, the relative reactivities of different monomers are described by reactivity ratios (r1 and r2). tulane.eduresearchgate.net These ratios indicate the preference of a growing radical chain ending in one monomer unit to add another molecule of the same monomer (r > 1) or the other monomer (r < 1). tulane.edu While specific reactivity ratios for this compound are not available, it is expected that its incorporation into a polymer chain via free-radical copolymerization would be significantly less favorable than that of more reactive monomers like styrene or acrylates. acs.orgcmu.edu

Table 3: General Reactivity of Alkene Types in Different Polymerization Mechanisms

| Polymerization Mechanism | Alkene Reactivity | Rationale |

| Ziegler-Natta | α-Olefins > Internal Alkenes | Lower steric hindrance and favorable coordination for α-olefins. minia.edu.eg |

| Olefin Metathesis (ADMET) | Terminal Dienes > Internal Dienes | Lower steric hindrance for terminal double bonds. researchgate.net |

| Cationic | Alkenes with electron-donating groups > Unactivated Alkenes | Stability of the carbocation intermediate is key. allen.in |

| Free-Radical | Vinyl Monomers > Internal Alkenes | Lower steric hindrance and higher stability of the propagating radical for vinyl monomers. libretexts.org |

Advanced Derivatives and Supramolecular Architectures Incorporating the Hexacos 5 Ene Scaffold

Synthesis of Functionalized Hexacos-5-ene Derivatives

The functionalization of this compound is centered on the chemical modification of its C=C double bond and the surrounding alkyl chain. These modifications allow for the introduction of new physical and chemical properties.

The introduction of heteroatoms (such as oxygen, nitrogen, sulfur, or boron) and polar groups into the nonpolar structure of this compound is crucial for altering its properties like solubility, reactivity, and intermolecular interactions. nih.govresearchgate.net Organometallic catalysis is a primary route for achieving these transformations, enabling reactions that would otherwise be difficult. nih.gov

Key methods for functionalizing long-chain alkenes like this compound include:

Hydroamination: Lanthanide and Group IV metal complexes can catalyze the addition of N-H bonds across the double bond, introducing amine functionalities. nih.gov Nickel-catalyzed hydroamination of alkenyl amides allows for the installation of various amino groups at positions remote from the initial double bond through a process known as "chain walking". researchgate.net

Hydroboration/Oxidation: The addition of a boron-hydrogen bond across the double bond, followed by oxidation, is a classic method to introduce hydroxyl groups, converting the alkene into a long-chain alcohol. Cobalt complexes with pincer ligands have been shown to be effective for the isomerization/hydroboration of alkenes. researchgate.net

Oxidation Reactions: Direct oxidation of the alkene using reagents like potassium permanganate (B83412) can produce dihydroxy alcohols (diols). latech.edu Epoxidation, followed by ring-opening, can introduce a variety of functional groups.

Cross-Dehydrogenative Coupling (CDC): This strategy allows for the formation of C-C and C-X (where X is a heteroatom) bonds without pre-functionalization, offering an atom-economical route to complex molecules. researchgate.net

Interactive Table: Selected Functionalization Reactions Applicable to this compound

| Reaction Type | Catalyst/Reagent Example | Functional Group Introduced | Key Feature |

|---|---|---|---|

| Migratory Hydroamination | NiH-catalyst with directing group | Amine (-NR₂) | Allows functionalization at positions remote from the C=C bond. researchgate.net |

| Isomerization/Hydroboration | Co(OAc)₂ with chiral pincer ligand | Boronate Ester (-B(OR)₂), then Alcohol (-OH) | Controls stereochemistry at C(sp³) centers during functionalization. researchgate.net |

| Hydroamination (Intramolecular) | Lanthanide-amides | Cyclic Amines | Occurs via insertion of the olefin into a metal-amide bond. nih.gov |

| [2+2] Cycloaddition | Zirconium(IV) imido complexes | Amines | Forms a four-membered metallocycle intermediate. nih.gov |

| Alkene Oxidation | Dilute aq. KMnO₄ | Diol (-CH(OH)CH(OH)-) | A qualitative test for the presence of a C=C double bond. latech.edu |

Controlling the three-dimensional arrangement of atoms during synthesis is critical, as the stereochemistry of a molecule can significantly impact its physical and biological properties. rsc.org For this compound derivatives, this involves controlling the geometry of the double bond (E/Z isomerism) and creating specific stereocenters along the carbon chain.

Significant progress has been made in the stereo-divergent functionalization of unsaturated hydrocarbons, allowing for the selective synthesis of either E (trans) or Z (cis) isomers. rsc.orgrsc.org

Catalyst and Ligand Choice: The selection of the metal catalyst and its coordinating ligands is paramount. For instance, in palladium-catalyzed reactions, monodentate phosphine (B1218219) ligands can favor the formation of E-isomers, while certain bidentate ligands can promote isomerization to the Z-isomer. rsc.org Similarly, cobalt catalysts with specifically designed NNP- and PNP-type pincer ligands can achieve stereocontrol in transfer hydrogenation, yielding either trans- or cis-alkenes. rsc.org

Kinetic vs. Thermodynamic Control: Modern catalytic systems can achieve kinetic selectivity, allowing for the isolation of less stable isomers that would not be favored under thermodynamic equilibrium. chemrxiv.org Nickel catalysis platforms have been developed for the stereo-divergent synthesis of both E- and Z-internal alkenes from terminal alkenes at room temperature. chemrxiv.org

Asymmetric Functionalization: Transition-metal-catalyzed alkene isomerization can be strategically used to control the stereochemistry of C(sp³) centers. researchgate.net By combining chain-walking with a subsequent functionalization step, such as allylic substitution, it is possible to create chiral centers with high enantioselectivity. researchgate.net

Interactive Table: Strategies for Stereochemical Control in Alkene Functionalization

| Method | Catalytic System | Stereochemical Outcome | Mechanism Highlight |

|---|---|---|---|

| Stereo-divergent Hydrogenation | Cobalt with NNP/PNP pincer ligands | Selective formation of trans-(E) or cis-(Z) alkenes. rsc.org | Ligand design dictates the stereochemical pathway. |

| Stereo-divergent Isomerization | Nickel with specific additives | Selective formation of E- or Z-internal alkenes. chemrxiv.org | Kinetically controlled transposition of the double bond. |

| Palladium-Catalyzed Functionalization | Pd catalyst with monodentate vs. bidentate ligands | Control over E/Z isomerism of the product. rsc.org | Ligand choice influences the geometry of the cyclometallated intermediate. |

| Asymmetric Isomerization/Hydroboration | Cobalt with chiral twisted pincer ligands | Formation of chiral secondary boronate esters. researchgate.net | Establishes stereochemistry during the chain-walking process. |

Design and Fabrication of Complex Macromolecules with this compound Substructures

The long aliphatic chain of this compound makes it an ideal component for constructing macromolecules, where it can influence properties such as crystallinity, thermal stability, and hydrophobicity. core.ac.ukwikipedia.org

This compound can be incorporated into polymeric structures either as a primary monomer or as a comonomer to modify the properties of existing polymers. The polymerization of alkenes can proceed through several mechanisms, including addition polymerization and olefin metathesis. latech.edulibretexts.org

Addition Polymerization: In the presence of a suitable catalyst or initiator, the double bond of this compound can be opened to link with other monomers, forming a long-chain polymer with a saturated alkane backbone. latech.eduoit.edu The resulting material, a polyolefin, would be expected to have properties influenced by the long C24 alkyl side chains, potentially leading to materials with high crystallinity and thermal stability.

Olefin Metathesis: This powerful catalytic reaction, often employing ruthenium or molybdenum catalysts, rearranges alkene bonds. libretexts.org Self-metathesis of a long-chain di-acid derived from erucic acid has been used to produce 1,26-hexacosanedioic acid, a precursor for long-chain aliphatic polyesters. core.ac.uk A similar strategy could be envisioned for this compound derivatives, using them in Acyclic Diene Metathesis (ADMET) polymerization to create unsaturated polyesters or polyethers with precisely placed functional groups.

Multiblock Copolymers: Advanced switchable catalysis techniques allow for the one-step synthesis of sequence-controlled multiblock polymers from a mixture of monomers. nih.gov A functionalized this compound derivative could be incorporated as one of the blocks to introduce specific properties, such as hydrophobicity or a site for cross-linking, into a complex copolymer architecture.

Interactive Table: Polymerization of Long-Chain Alkenes

| Polymerization Method | Monomer Type | Resulting Polymer | Key Properties |

|---|---|---|---|

| Addition Polymerization | Alkenes (e.g., Ethene) | Polyalkane (e.g., Polyethylene) oit.edu | Chemically inert, long-chain alkane structure. latech.edu |

| Olefin Metathesis (ADMET) | α,ω-Dienes | Unsaturated Polyester/Polyether | Precise control over polymer structure. libretexts.org |

| Polycondensation | α,ω-Diacids and Diols | Aliphatic Polyesters core.ac.uk | High crystallinity and melting points. core.ac.uk |

| Switchable Catalysis | Mixed Monomers (e.g., Anhydrides, Epoxides, Lactones) | Sequence-Controlled Multiblock Copolymers nih.gov | Tailored block sequences for specific functions. nih.gov |

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, hydrophobic effects, and van der Waals forces. mdpi.comwikipedia.org The long alkyl chain of this compound makes its derivatives ideal candidates for participating in these interactions, acting as "guest" molecules within larger "host" structures.

Host-Guest Complexation: Macrocyclic hosts like cyclodextrins, calixarenes, and pillar[n]arenes have cavities that can encapsulate the long alkyl chains of guest molecules. univ-artois.frresearchgate.netsioc-journal.cn This complexation can enhance the solubility of hydrophobic molecules in aqueous solutions, a critical factor in catalysis. For example, modified pillar chemdad.comarenes have been used as interfacial additives in the hydroformylation of long-chain alkenes, improving the contact between the aqueous catalyst phase and the organic substrate phase. researchgate.net Similarly, metal-organic frameworks (MOFs) incorporating pillar chemdad.comarenes can act as "supramolecular docks" to bind and order molecules with long alkyl chains for structural analysis. springernature.com

Self-Assembly and Nanomaterials: Functionalized this compound derivatives can self-assemble into larger, ordered structures like micelles, vesicles, or hydrogels. mdpi.com These assemblies can be designed to be responsive to external stimuli such as temperature or pH. univ-artois.frthno.org Such "smart" materials have applications in catalysis, where they can facilitate the recovery and recycling of catalysts, and in drug delivery, where they can release a payload in response to specific environmental cues. univ-artois.frthno.orgresearchgate.net For instance, supramolecular hydrogels have been used to create Pickering emulsions that promote the hydroformylation of higher olefins by stabilizing the interface between reactants. univ-artois.fr

Sophisticated Spectroscopic and Chromatographic Methodologies for the Characterization of Hexacos 5 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Configurational Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For Hexacos-5-ene, both ¹H and ¹³C NMR provide critical information for differentiating between the (Z)- (cis) and (E)- (trans) isomers and confirming the double bond's position at C-5. numberanalytics.comdocbrown.info

The key diagnostic signals in the ¹H NMR spectrum are those of the olefinic protons (H-5 and H-6). Their chemical shifts and coupling constants are highly dependent on the stereochemistry of the double bond. docbrown.info

In the (Z)-isomer , the olefinic protons typically resonate at a slightly lower chemical shift compared to the (E)-isomer. docbrown.info

The vicinal coupling constant (³JHH) between the olefinic protons is a definitive indicator of configuration: for (Z)-isomers , it is typically in the range of 6–12 Hz, while for (E)-isomers , it is significantly larger, around 12–18 Hz. youtube.com

The protons on the carbons adjacent to the double bond (C-4 and C-7) also provide structural information through their coupling patterns and chemical shifts. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for (E)- and (Z)-Hexacos-5-ene This table presents hypothetical data based on established principles for analogous long-chain alkenes.

| Proton Assignment | (E)-Hexacos-5-ene | (Z)-Hexacos-5-ene | Multiplicity & Notes |

|---|---|---|---|

| H-1 (CH₃) | ~0.88 ppm | ~0.88 ppm | Triplet |

| **H-2, H-3 (CH₂)*** | ~1.26 ppm | ~1.26 ppm | Multiplet (bulk methylene (B1212753) signal) |

| H-4 (Allylic CH₂) | ~2.01 ppm | ~2.05 ppm | Multiplet, deshielded by C=C |

| H-5, H-6 (Olefinic CH) | ~5.41 ppm | ~5.36 ppm | Multiplet |

| H-7 (Allylic CH₂) | ~2.01 ppm | ~2.05 ppm | Multiplet, deshielded by C=C |

| **H-8 to H-25 (CH₂)*** | ~1.26 ppm | ~1.26 ppm | Multiplet (bulk methylene signal) |

| H-26 (CH₃) | ~0.88 ppm | ~0.88 ppm | Triplet |

| ***³J*H5-H6** | ~15 Hz | ~10 Hz | Key diagnostic for E/Z isomerism |

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguous assignments and complex structural confirmation. slideshare.netslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a clear cross-peak between the olefinic protons (H-5 and H-6) and also between the olefinic protons and their adjacent allylic protons (H-4 and H-7), confirming the C4-C5-C6-C7 connectivity. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of ¹³C signals for C-5 and C-6 by identifying their correlation with the already assigned olefinic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. slideshare.net In the (Z)-isomer, a cross-peak between the olefinic protons (H-5 and H-6) would be expected due to their spatial proximity. In the (E)-isomer, a NOESY correlation would be observed between the H-5 olefinic proton and the H-7 allylic protons, and between the H-6 proton and the H-4 allylic protons. This "through-space" information provides powerful confirmation of the double bond's configuration. acs.orgacs.org

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis of Long-Chain Alkenes

Mass spectrometry is a primary technique for determining the molecular weight of this compound (C₂₆H₅₂, MW = 364.7 g/mol ) and for locating the position of the double bond. Standard electron ionization (EI) mass spectrometry of long-chain alkenes often results in complex fragmentation patterns due to ion rearrangement, making it difficult to pinpoint the double bond. aocs.orgjove.comjove.com

To overcome this, derivatization of the double bond prior to GC-MS analysis is a common and highly effective strategy. oup.com One of the most robust methods involves the reaction with dimethyl disulfide (DMDS). researchgate.net The DMDS adduct creates a derivative that, upon fragmentation in the mass spectrometer, cleaves predictably at the carbon-carbon bond where the double bond was originally located. researchgate.netacs.org The masses of the resulting fragment ions directly reveal the original position of unsaturation.

Tandem mass spectrometry (MS/MS) offers a more direct approach without derivatization, particularly when coupled with specific ionization techniques. chemrxiv.org Methods like Covalent Adduct Chemical Ionization (CACI) MS/MS can be employed. aocs.orgshimadzu.com In this technique, a reagent gas like acetonitrile (B52724) forms an adduct with the parent molecule in the ion source. This adduct ion is then selected and fragmented (Collision-Induced Dissociation, CID), leading to specific cleavage on either side of the original double bond location. shimadzu.com The resulting product ions, often labeled α and ω fragments, are diagnostic for the double bond's position. aocs.org Other methods, such as the Paternò-Büchi reaction coupled with MS/MS, also enable precise localization by forming an oxetane (B1205548) at the double bond which yields position-specific fragments. researchgate.net

Table 2: Predicted Diagnostic MS/MS Fragments for this compound This table presents hypothetical but representative data for locating the double bond at the C5-C6 position using a derivatization or specialized MS/MS technique.

| Technique | Parent Ion (or Adduct) | Fragmentation Pathway | Diagnostic Fragment Ions (m/z) | Conclusion |

|---|---|---|---|---|

| GC-MS of DMDS Adduct | M+ (DMDS Adduct) = 458.9 | Cleavage between C-5 and C-6 | 117 and 341 | Fragments correspond to C₅H₁₁S⁺ and C₂₁H₄₃S⁺, confirming the C5 position. |

| CACI-MS/MS | [M+CH₃CN]+ = [M+41]+ | CID of the adduct ion | α and ω fragments | Specific m/z values for α and ω ions would confirm the C5 position. |

| Paternò-Büchi (Acetone Adduct) | [M+Acetone]+ = [M+58]+ | CID of the oxetane | Two diagnostic fragments | Cleavage across the oxetane ring yields ions whose masses pinpoint the C5-C6 location. researchgate.net |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule and can also distinguish between geometric isomers. tudublin.ieresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy: For this compound, the FT-IR spectrum provides key information about the C=C double bond and its configuration. shimadzu.com

C=C Stretch: A weak absorption band around 1640-1680 cm⁻¹ is characteristic of a carbon-carbon double bond. The exact position can offer clues about substitution, with trans isomers sometimes appearing at a slightly higher wavenumber than cis isomers. spectroscopyonline.com

=C-H Stretch: The C-H stretching vibration of the hydrogens attached to the double bond carbons appears at wavenumbers above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), distinguishing them from the alkane C-H stretches which occur below 3000 cm⁻¹. shimadzu.com

=C-H Out-of-Plane Bending: This is the most diagnostic IR absorption for determining the configuration. A strong band around 960-970 cm⁻¹ is characteristic of a trans (E) disubstituted alkene. In contrast, a cis (Z) disubstituted alkene shows a characteristic absorption in the 675-730 cm⁻¹ region. youtube.comspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is highly complementary to IR. acs.org The C=C stretching vibration, which is often weak in the IR spectrum of symmetrically substituted alkenes, typically produces a strong and sharp signal in the Raman spectrum (around 1640-1680 cm⁻¹). acs.org This makes Raman particularly useful for confirming the presence of the double bond. The olefinic C-H stretching region (3000-3100 cm⁻¹) is also observable. acs.org

Table 3: Key Vibrational Frequencies for (E)- and (Z)-Hexacos-5-ene

| Vibrational Mode | Isomer | Technique | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| =C-H Stretch | Both | IR / Raman | 3000 - 3100 | Medium (IR), Weak (Raman) |

| -C-H Stretch (Alkane) | Both | IR / Raman | 2850 - 2960 | Strong (IR / Raman) |

| C=C Stretch | Both | IR / Raman | ~1660 - 1675 | Weak (IR), Strong (Raman) |

| =C-H Out-of-Plane Bend | (E)-trans | IR | ~965 | Strong, Diagnostic |

| =C-H Out-of-Plane Bend | (Z)-cis | IR | ~700 | Medium-Strong, Diagnostic |

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatography is essential for assessing the purity of a this compound sample and for separating its positional and geometric isomers.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis, typically using a non-polar or mid-polarity capillary column. nih.govnih.gov GC can separate this compound from its corresponding alkane (hexacosane) and other impurities. High-resolution capillary columns may even achieve partial separation of positional isomers. vurup.sk Complete separation of cis/trans isomers by standard GC can be difficult, although specialized columns can improve resolution. researchgate.net

Argentation (Silver Ion) Chromatography: This is a powerful liquid chromatography technique for separating unsaturated compounds based on the number, position, and geometry of their double bonds. wikipedia.orgresearchgate.net The stationary phase is impregnated with silver ions (Ag⁺), which form reversible π-complexes with the double bonds of the alkenes. wikipedia.org The strength of this interaction depends on the steric accessibility of the double bond.

cis isomers, being more sterically hindered, form weaker complexes and elute beforetrans isomers.

This technique is highly effective for preparative or analytical scale separation of the (Z)- and (E)-isomers of this compound, a task that is challenging by other methods. uq.edu.aunih.gov Argentation chromatography can be performed in thin-layer (TLC) or column (HPLC) formats. wikipedia.orgscispace.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS), are powerful tools for the separation and identification of long-chain alkenes like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For long-chain alkenes, high-temperature capillary columns are employed to facilitate their elution. researchgate.net However, the low volatility of molecules like this compound can present challenges, sometimes leading to peak broadening. researchgate.net A significant advantage of GC-MS is its ability to separate complex mixtures of hydrocarbons. researchgate.net

A critical aspect of identifying the exact location of the double bond in unsaturated hydrocarbons via GC-MS is the use of derivatization techniques. The reaction of the alkene with dimethyl disulfide (DMDS) to form a stable adduct is a widely used method. researchgate.netcapes.gov.bracs.org The resulting derivative, when analyzed by GC-MS, produces characteristic fragmentation patterns upon electron ionization (EI), allowing for the unambiguous determination of the double bond's original position. researchgate.net For this compound, derivatization with DMDS would yield a product whose mass spectrum would exhibit specific fragments indicating the C-5 position of the original double bond.

Illustrative GC-MS Data for a DMDS-derivatized Long-Chain Alkene:

| Parameter | Value/Observation |

| Column Type | High-temperature fused-silica capillary column |

| Injector Temperature | Optimized to prevent thermal degradation |

| Oven Program | Temperature gradient to ensure elution |

| Ionization Mode | Electron Ionization (EI) |

| Key Mass Fragments | Fragments resulting from cleavage at the C-S bonds of the DMDS adduct, pinpointing the double bond location. |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC offers a complementary approach, particularly for less volatile or thermally sensitive compounds. uib.no Reversed-phase HPLC is a common mode for the separation of nonpolar molecules like this compound. researchgate.net When coupled with MS, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), it provides molecular weight information that can be missing in the EI-MS spectra of long-chain alkenes. researchgate.netuib.no

Silver ion high-performance liquid chromatography (Ag-HPLC) is a specialized technique that excels in separating unsaturated compounds based on the number, geometry (cis/trans), and position of the double bonds. researchgate.net This method could be particularly useful in distinguishing this compound from its various isomers. researchgate.net The retention of the alkene on the silver-impregnated stationary phase is dependent on the interaction of the silver ions with the π-electrons of the double bond.

Comparative Features of GC-MS and HPLC-MS for this compound Analysis:

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |

| Analyte Volatility | Requires sufficient volatility | Suitable for less volatile compounds |

| Derivatization | Often necessary (e.g., with DMDS) to locate double bonds researchgate.net | Can analyze underivatized, but derivatization can enhance detection uib.no |

| Separation Principle | Based on boiling point and polarity | Based on polarity and specific interactions (e.g., Ag-HPLC) researchgate.net |

| Molecular Ion | Often weak or absent in EI-MS researchgate.net | Readily provides molecular weight information with soft ionization techniques uib.no |

Emerging Spectroscopic Techniques for Complex Organic Molecules

Beyond the well-established chromatographic methods, several emerging spectroscopic techniques offer new possibilities for the detailed characterization of complex organic molecules such as this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a rapid and non-destructive technique that can provide information about the functional groups present in a molecule. ekb.egekb.eg For this compound, the key vibrational modes of interest would be the C=C stretching vibration, typically appearing in the range of 1680-1640 cm⁻¹, and the =C-H stretching and bending vibrations. ekb.eg While FTIR can confirm the presence of unsaturation, it generally does not provide the exact location of the double bond within the long hydrocarbon chain. ekb.egresearchgate.net

Advanced Mass Spectrometry Techniques:

Recent advancements in mass spectrometry are enabling more detailed structural elucidation of complex lipids. Techniques like direct laser desorption/ionization (LDI) and matrix-assisted laser desorption/ionization (MALDI) have been applied to the analysis of very long-chain hydrocarbons, sometimes revealing previously undetected species. nih.gov These methods are particularly advantageous for high molecular weight compounds that are challenging to analyze by conventional GC-MS. nih.gov Another promising technique is Direct Analysis in Real Time (DART) mass spectrometry, which allows for the rapid analysis of samples with minimal preparation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While not a new technique, advanced NMR methods are increasingly applied to complex molecules. For this compound, ¹H and ¹³C NMR spectroscopy would be invaluable. The chemical shifts and coupling constants of the olefinic protons and carbons would definitively confirm the presence and location of the C-5 double bond. researchgate.net Two-dimensional NMR experiments, such as COSY and HSQC, could further be used to map the connectivity of the entire carbon skeleton.

Illustrative Spectroscopic Data for this compound Characterization:

| Technique | Expected Observation for this compound | Information Gained |

| FTIR Spectroscopy | Absorption band around 1650 cm⁻¹ (C=C stretch) ekb.eg | Confirmation of alkene functional group |

| Advanced MS (e.g., LDI, DART) | Detection of the molecular ion [M]⁺ or [M+H]⁺ nih.gov | Molecular weight determination |

| ¹H NMR Spectroscopy | Signals in the olefinic region (δ 5.0-6.0 ppm) researchgate.net | Confirmation and stereochemistry of the double bond |

| ¹³C NMR Spectroscopy | Signals for the sp² hybridized carbons of the double bond researchgate.net | Unambiguous location of the double bond |

Theoretical and Computational Approaches to Hexacos 5 Ene Chemistry

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. acs.org These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule, which in turn allows for the calculation of a wide range of properties. acs.orgnih.gov For a molecule like Hexacos-5-ene, QM calculations can elucidate the nature of the carbon-carbon double bond, predict its stability relative to other isomers, and explore its reactivity in various chemical transformations. wikipedia.org

Ab initio methods and Density Functional Theory (DFT) are the primary tools used for these purposes. epa.govnih.gov DFT, in particular, offers a favorable balance between computational cost and accuracy, making it suitable for studying large molecules like this compound. nih.gov These calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.

DFT is an exceptionally powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. researchgate.netacs.org By locating transition states and intermediates, DFT calculations can provide a quantitative understanding of reaction barriers and thermodynamics. acs.orgacs.org For this compound, this could be applied to a variety of important alkene reactions.

For instance, DFT could be used to model the mechanism of electrophilic addition to the double bond. A well-studied example in other alkenes is hydrobromination, where DFT calculations can help predict the regioselectivity (i.e., whether the reaction follows Markovnikov or anti-Markovnikov addition) by analyzing the stability of the intermediate carbocations or radical species involved. organic-chemistry.org Similarly, the mechanism of epoxidation or catalytic hydrogenation could be explored, providing insights into the activation energies and the role of catalysts. epa.gov

Below is a hypothetical data table illustrating the kind of results a DFT study might produce for the epoxidation of this compound with a generic peroxy acid.

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| 1 | Formation of π-complex | 2.5 | -1.5 |

| 2 | Transition State (TS1) | 15.8 | - |

| 3 | Epoxide Product Formation | - | -35.2 |

| Note: These values are illustrative and represent typical data obtained from DFT calculations for alkene epoxidation. |

Such studies are critical for understanding reaction outcomes and for the rational design of new synthetic methodologies. acs.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Due to its long alkyl chain, this compound can adopt a vast number of different three-dimensional shapes, or conformations. The exploration of this conformational space is crucial, as the molecule's physical properties and biological activity can be highly dependent on its preferred shape. iupac.org

Molecular Mechanics (MM) provides a computationally efficient way to calculate the potential energy of a molecule as a function of its geometry. innovareacademics.innih.gov MM force fields approximate the molecule as a collection of atoms held together by springs, allowing for the rapid calculation of energies for millions of conformations. nih.gov This enables systematic or random conformational searches to identify low-energy (i.e., stable) conformers. iupac.org For long-chain alkanes, it has been shown that while shorter chains prefer linear conformations, longer chains can adopt folded, hairpin-like structures to maximize favorable intramolecular van der Waals interactions. acs.org

Molecular Dynamics (MD) simulations build upon MM by solving Newton's equations of motion for the atoms in the system over time. acs.orgresearchgate.net This provides a dynamic picture of the molecule's behavior, showing how it flexes, bends, and transitions between different conformations. researchgate.net MD simulations are particularly useful for understanding how the molecule behaves in a solvent or interacts with other molecules, such as in a biological membrane. acs.org Coarse-grained MD simulations, where groups of atoms are treated as single particles, can be used to study large-scale phenomena like crystallization in long-chain polymers. researchgate.net

A hypothetical conformational analysis for this compound might yield the following data, showcasing a few low-energy conformers.

| Conformer ID | Description | Relative Energy (kcal/mol) (MMFF94) | Key Dihedral Angles (C4-C5-C6-C7) |

| Conf-01 | Linear (extended) | 0.00 | ~180° |

| Conf-02 | Single Gauche Bend | 0.85 | ~60° |

| Conf-03 | Hairpin Fold | -1.20 | Varies along the chain |

| Conf-04 | Kinked Structure | 0.50 | Mix of gauche and anti |

| Note: This table is illustrative. The relative energies and specific structures would be determined by a detailed computational search. |

Predictive Modeling of Spectroscopic Signatures

Computational methods are increasingly used to predict the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data. acs.org For this compound, predicting its Nuclear Magnetic Resonance (NMR) spectra would be a primary application.